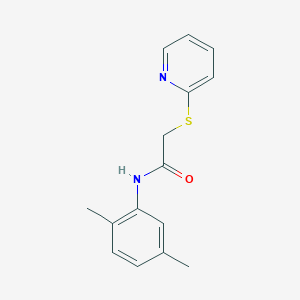![molecular formula C21H25N5O B5544874 3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)
3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of functionalized pyrazolo[1,5-a]pyridines, including compounds structurally related to the target molecule, often involves oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. This method proceeds under metal-free conditions at room temperature, using N-methylpyrrolidone as the solvent, showcasing a versatile approach to constructing pyrazolo[1,5-a]pyridine frameworks (Chitrakar et al., 2017).
Molecular Structure Analysis
Although direct research on the molecular structure of the specific compound is scarce, studies on similar pyrazolo[1,5-a]pyridines indicate that these compounds can exhibit diverse tautomeric forms and substitution patterns, which significantly influence their chemical behavior and properties. For instance, x-ray crystallography and quantum chemical calculations have been employed to elucidate the structures of related compounds, providing insight into their molecular geometries, electronic structures, and potential reactive sites (Özdemir et al., 2016).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyridines participate in various chemical reactions, showcasing their reactivity and functional group compatibility. These reactions include cycloadditions, cross-dehydrogenative couplings, and C-N, C-O, and C-S bond formations under metal-free conditions. Such reactivity patterns underscore the potential of these compounds for further chemical transformations and applications in synthesis (Cao et al., 2014).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyridines, including the compound , are closely related to their molecular structure. Parameters such as solubility, melting point, and crystallinity can be influenced by the nature of substituents and the overall molecular conformation. Detailed physical property analysis typically requires experimental measurement and characterization of specific derivatives.
Chemical Properties Analysis
Chemically, pyrazolo[1,5-a]pyridines exhibit a broad range of properties, including fluorescence, which is of particular interest for applications in materials science and biological imaging. The electronic structure of these compounds, influenced by their fused ring systems and substituents, plays a crucial role in their photophysical properties and reactivity towards various reagents (Shibahara et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthetic Approaches : Researchers have developed novel synthetic routes and methodologies for creating imidazo[1,2-a]pyridine derivatives and related compounds. These methods include multicomponent reactions, tandem processes, and transition-metal-catalyzed C–H activation, highlighting the versatility and broad applicability of these compounds in chemical synthesis (Pericherla et al., 2015).
Biological Evaluation
- Antitumor and Anticancer Properties : Several studies have focused on the evaluation of these compounds for their potential antitumor and anticancer activities. The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, for instance, has been motivated by their roles as mitotic inhibitors with significant antitumor activity in preclinical models (Temple et al., 1987). Furthermore, the development of pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines has been guided by their broad spectrum antitumor activity, showcasing the therapeutic potential of these chemical frameworks (El-Subbagh et al., 2000).
Chemical Properties and Applications
Chemical Reactivity and Sensor Applications : The diverse chemical reactivity of these compounds enables their use in various applications, including as sensors. For example, the development of a novel fluorescence sensor for hydrazine based on pyrazole formation reaction demonstrates the utility of these compounds in detecting environmental and biological analytes (Li et al., 2018).
Advanced Materials and Catalysis : The structural motifs present in these compounds are not only relevant for their biological activity but also for their potential applications in materials science and catalysis. For instance, the synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine under Cu-catalyzed conditions highlights their relevance in developing new materials and catalytic processes (Rao et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c27-21(18-13-23-26-11-2-1-8-19(18)26)25-10-4-7-17(15-25)20-22-9-12-24(20)14-16-5-3-6-16/h1-2,8-9,11-13,16-17H,3-7,10,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMUNDAFNCMVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)C4=C5C=CC=CN5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5544795.png)


![5-[(2,4-difluorophenoxy)acetyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5544808.png)
![3-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5544811.png)
![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)
![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)
![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)
![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)


![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)